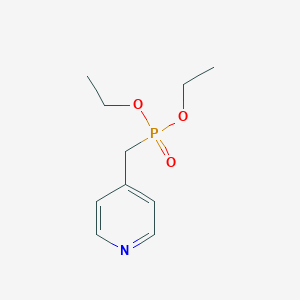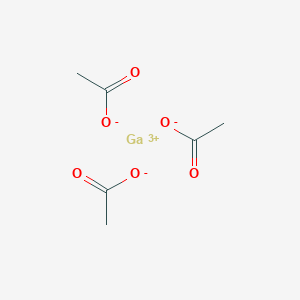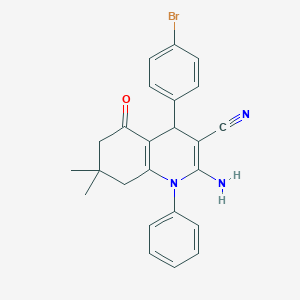
2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the treatment of cancer and other diseases.
作用機序
2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor works by binding to the BET family of proteins, specifically the bromodomain, which is responsible for recognizing acetylated lysine residues on histone proteins. This binding prevents the BET proteins from binding to acetylated lysine residues, leading to the suppression of gene expression. This mechanism of action is particularly relevant in cancer cells, which often have altered gene expression patterns.
生化学的および生理学的効果
2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell growth and induce cell death. It has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, it has been shown to have antiviral activity by inhibiting viral replication.
実験室実験の利点と制限
2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor has several advantages for lab experiments. It is a potent inhibitor of the BET family of proteins, making it a useful tool for studying the role of these proteins in gene expression and disease. It has also been shown to have activity against a wide range of cancer cell lines, making it a useful tool for studying the mechanisms of cancer growth and development. However, 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. In addition, its synthesis requires specialized equipment and expertise, making it challenging to produce in large quantities.
将来の方向性
There are several future directions for research on 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor. One area of interest is the development of more potent and selective inhibitors of the BET family of proteins. Another area of interest is the identification of biomarkers that can predict response to 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor treatment. Additionally, research is needed to better understand the long-term effects of 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor treatment and to determine its potential applications in the treatment of other diseases beyond cancer, inflammation, and viral infections.
In conclusion, 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor is a promising compound with potential applications in the treatment of cancer, inflammation, and viral infections. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the potential of this compound and to identify new directions for its use in the treatment of disease.
合成法
The synthesis of 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor involves several steps, including the reaction of 4-bromobenzaldehyde with 2-methyl-2-butene, followed by the reaction of the resulting product with 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. The final step involves the reaction of the resulting product with 2,3-dimethyl-1,3-butadiene to yield 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor. The synthesis of this compound requires specialized equipment and expertise, making it a challenging process.
科学的研究の応用
2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and viral infections. It has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor has also been shown to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, it has been shown to have antiviral activity against several viruses, including HIV, by inhibiting viral replication.
特性
CAS番号 |
156496-76-3 |
|---|---|
製品名 |
2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile |
分子式 |
C24H22BrN3O |
分子量 |
448.4 g/mol |
IUPAC名 |
2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H22BrN3O/c1-24(2)12-19-22(20(29)13-24)21(15-8-10-16(25)11-9-15)18(14-26)23(27)28(19)17-6-4-3-5-7-17/h3-11,21H,12-13,27H2,1-2H3 |
InChIキー |
VYEMUTBWOSTYJY-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CC=C(C=C4)Br)C(=O)C1)C |
正規SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CC=C(C=C4)Br)C(=O)C1)C |
ピクトグラム |
Irritant |
同義語 |
2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



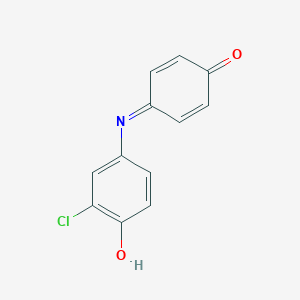
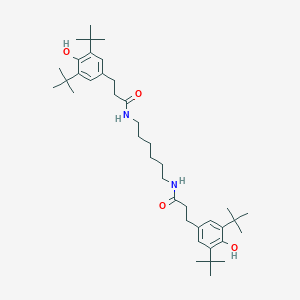

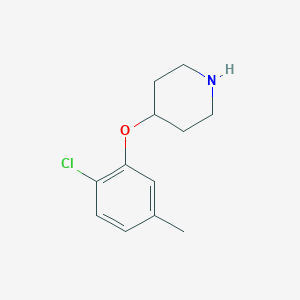
![(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B179412.png)
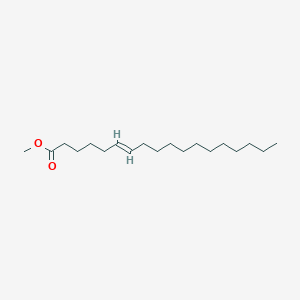
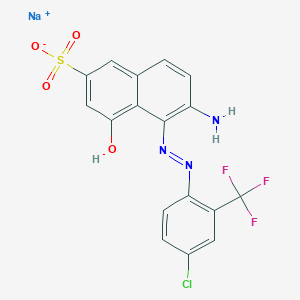
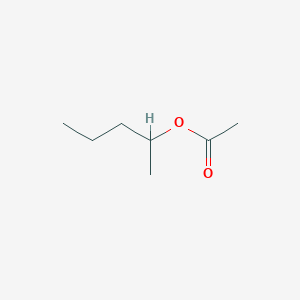
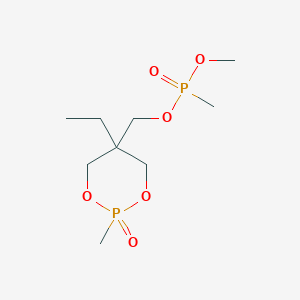
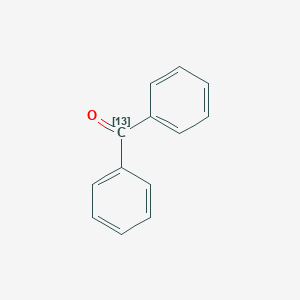
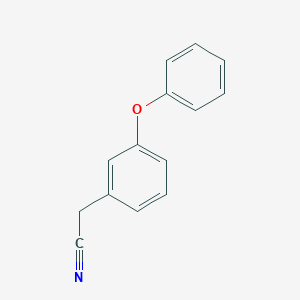
![2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(3-nitrophenyl)azo]-](/img/structure/B179427.png)
